molecular formula C20H21N3O2 B11300561 2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

Cat. No.: B11300561
M. Wt: 335.4 g/mol
InChI Key: OUYCKZWHEKFLGI-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature, making it efficient and convenient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is unique due to its specific structural features, such as the combination of the 1,2,4-oxadiazole ring with an aromatic phenyl group and an aliphatic butanamide chain. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)21-17-12-10-16(11-13-17)20-22-18(23-25-20)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,24)

InChI Key

OUYCKZWHEKFLGI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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